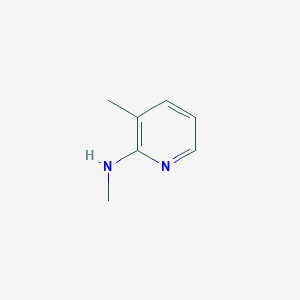

N,3-dimethylpyridin-2-amine

Descripción general

Descripción

N,3-Dimethylpyridin-2-amine is a chemical compound with the CAS Number: 156267-13-9 . It has a molecular weight of 122.17 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

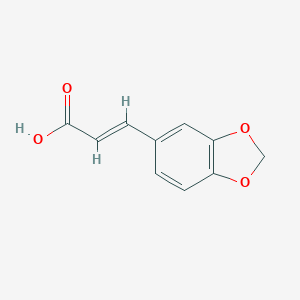

The synthesis of N,3-dimethylpyridin-2-amine and similar compounds has been studied . One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis

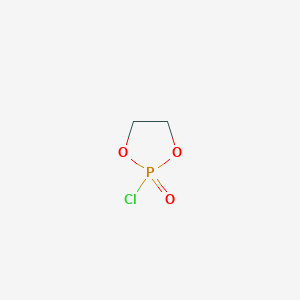

The molecular structure of N,3-Dimethylpyridin-2-amine is represented by the linear formula C7H10N2 . The InChI code for this compound is 1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3, (H,8,9) .Chemical Reactions Analysis

N,3-Dimethylpyridin-2-amine can undergo various chemical reactions. For instance, Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis

N,3-Dimethylpyridin-2-amine is stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 122.17 .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

Field

Summary of the Application

DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This method is environmentally friendly, requiring only minimum catalyst loading .

Methods of Application

The synthesis of indoles was carried out via Fischer indole synthesis, and 1H-tetrazoles were synthesized via click chemistry . In the case of 1H-tetrazole formation, the reaction was carried out under a solvent-free environment .

Results or Outcomes

The use of DMAP-based ionic liquids as catalysts resulted in the facile synthesis of indoles and 1H-tetrazoles . Thermal studies of DMAP-ILs have also been carried out to elicit their stability for temperature-dependent reactions .

Application in Synthesis of N,N-Dimethylaminopyridines

Field

Summary of the Application

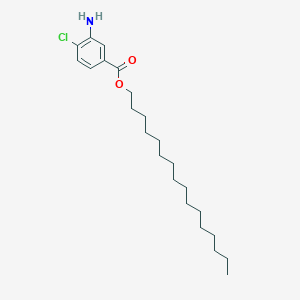

A novel one-pot procedure has been proposed for the synthesis of 2- and 4-(dimethylamino)pyridines from commercially available aminopyridines .

Methods of Application

Diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid gives the corresponding pyridinyl trifluoromethanesulfonates . These can be converted to N,N-dimethylaminopyridines on heating in dimethylformamide via replacement of the trifluoromethanesulfonyloxy group . The reaction is accelerated under microwave irradiation .

Results or Outcomes

The procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) widely used as a base catalyst in organic synthesis .

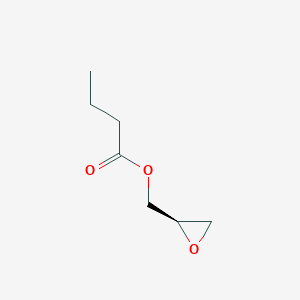

Application in Esterification

Summary of the Application

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .

Methods of Application

In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Results or Outcomes

The procedure provides high yields of the target products .

Application in Baylis-Hillman Reaction

Summary of the Application

DMAP is used as a catalyst in the Baylis-Hillman reaction .

Methods of Application

The Baylis-Hillman reaction is an organic reaction of an α,β-unsaturated carbonyl compound (an α,β-unsaturated ester or α,β-unsaturated ketone) with an aldehyde in the presence of a tertiary amine (such as DMAP) to give an allylic alcohol .

Results or Outcomes

The reaction provides a method for forming carbon-carbon bonds .

Application in Hydrosilylations

Summary of the Application

DMAP is a useful nucleophilic catalyst for a variety of reactions such as hydrosilylations .

Methods of Application

In hydrosilylation, a silicon-hydrogen bond is added across a multiple bond such as a carbon-carbon double bond or a carbon-oxygen double bond . DMAP can act as a catalyst in this reaction .

Results or Outcomes

Application in Staudinger Synthesis of β-lactams

Summary of the Application

DMAP is used as a catalyst in the Staudinger synthesis of β-lactams .

Methods of Application

The Staudinger synthesis is a chemical reaction of azides with imines that forms β-lactams . DMAP can act as a catalyst in this reaction .

Results or Outcomes

The reaction provides a method for forming carbon-nitrogen bonds .

Safety And Hazards

Direcciones Futuras

The future directions for N,3-dimethylpyridin-2-amine could involve further exploration of its synthesis and applications. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could open up new avenues for the use of this compound in various industries.

Propiedades

IUPAC Name |

N,3-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYAMRVRNNGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dimethylpyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)